molecular formula C40H80O4Sn B084209 Dibutylbis(palmitoyloxy)stannane CAS No. 13323-63-2

Dibutylbis(palmitoyloxy)stannane

Cat. No. B084209
CAS RN: 13323-63-2
M. Wt: 743.8 g/mol
InChI Key: HRIMTTNYSCTIDV-UHFFFAOYSA-L
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Description

Dibutylbis(palmitoyloxy)stannane, also known as DBPS, is an organotin compound that has been extensively studied for its various applications in scientific research. It is a lipophilic compound that is commonly used as a surfactant in biological experiments due to its amphiphilic nature. DBPS is synthesized by the reaction of dibutyltin oxide with palmitic acid, and it has been shown to have various biochemical and physiological effects that make it an important tool in scientific research.

Mechanism Of Action

Dibutylbis(palmitoyloxy)stannane is known to interact with cell membranes and alter their physical properties. It has been shown to increase the fluidity of lipid bilayers and enhance the permeability of cell membranes. This property makes it an important tool for studying membrane-associated processes such as cell signaling, transport, and fusion.

Biochemical And Physiological Effects

Dibutylbis(palmitoyloxy)stannane has been shown to have various biochemical and physiological effects such as altering the activity of enzymes, inducing apoptosis in cancer cells, and modulating the immune response. It has also been shown to have anti-inflammatory and antifungal properties.

Advantages And Limitations For Lab Experiments

The advantages of using Dibutylbis(palmitoyloxy)stannane in lab experiments include its amphiphilic nature, which allows it to solubilize hydrophobic compounds in aqueous solutions, and its ability to alter the physical properties of cell membranes. However, its lipophilic nature can also lead to nonspecific interactions with other lipophilic compounds, which can complicate data interpretation.

Future Directions

For research on Dibutylbis(palmitoyloxy)stannane include studying its interactions with specific membrane proteins, developing new methods for its synthesis, and exploring its potential as a drug delivery agent. Additionally, the use of Dibutylbis(palmitoyloxy)stannane in combination with other surfactants or lipids may lead to the development of new tools for studying membrane-associated processes.

Synthesis Methods

The synthesis of Dibutylbis(palmitoyloxy)stannane involves the reaction of dibutyltin oxide with palmitic acid in a solvent such as chloroform or toluene. The reaction is carried out under reflux conditions for several hours, and the resulting product is purified by recrystallization from a suitable solvent. The purity of the final product is confirmed by various analytical techniques such as NMR spectroscopy, mass spectrometry, and elemental analysis.

Scientific Research Applications

Dibutylbis(palmitoyloxy)stannane has been extensively used in scientific research for various applications such as cell membrane labeling, protein immobilization, and drug delivery. Due to its amphiphilic nature, it is an excellent surfactant and can be used to solubilize hydrophobic compounds in aqueous solutions. It has also been used as a model compound for studying the behavior of other organotin compounds in biological systems.

properties

CAS RN

13323-63-2

Product Name

Dibutylbis(palmitoyloxy)stannane

Molecular Formula

C40H80O4Sn

Molecular Weight

743.8 g/mol

IUPAC Name

[dibutyl(hexadecanoyloxy)stannyl] hexadecanoate

InChI

InChI=1S/2C16H32O2.2C4H9.Sn/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18;2*1-3-4-2;/h2*2-15H2,1H3,(H,17,18);2*1,3-4H2,2H3;/q;;;;+2/p-2

InChI Key

HRIMTTNYSCTIDV-UHFFFAOYSA-L

SMILES

CCCCCCCCCCCCCCCC(=O)O[Sn](CCCC)(CCCC)OC(=O)CCCCCCCCCCCCCCC

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCCCC(=O)[O-].CCCC[Sn+2]CCCC

Other CAS RN

13323-63-2

Pictograms

Health Hazard; Environmental Hazard

Origin of Product

United States

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